4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

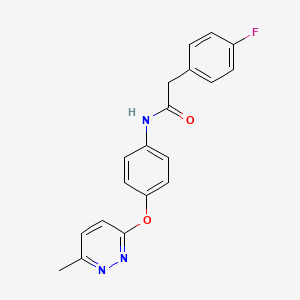

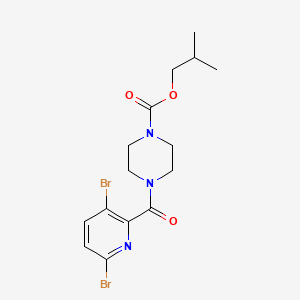

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H15N3O2S2 . It is also known by its CAS registry number 329266-19-5 . The compound belongs to the class of benzenesulfonamides and contains a pyrimidine-thioether moiety.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group. The pyrimidine-thioether side chain is connected to the benzene ring via an ethyl linker. The compound’s three-dimensional arrangement can be visualized using computational tools .

科学的研究の応用

Analytical Method Development

N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is a novel orally active non-peptide antagonist for endothelin receptors. A sensitive method using liquid chromatography tandem mass spectrometry (LC--MS/MS) was developed for the simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This method enabled studying the pharmacokinetic properties of TA-0201, highlighting its potential for further drug development and research applications (Ohashi, Nakamura, & Yoshikawa, 1999).

Material Science and Chemistry

The first hyperpolarizability β of 4-(4′-N-methyl-N-alkylaminophenylazo)-N-(pyrimidin-2-yl)benzenesulfonamides was evaluated using both theoretical calculations and hyper-Rayleigh scattering measurements. This study contributes to the understanding of the nonlinear optical properties of sulfonamide derivatives, which could be beneficial for the development of new materials for optical applications (Kucharski, Janik, & Kaatz, 1999).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide have been explored for their potential as CCR5 antagonists, which are significant in the prevention of human HIV-1 infection. This research outlines the steps involved in synthesizing these compounds and their characterization, offering insights into the development of new drug candidates (Cheng De-ju, 2015).

Antimicrobial Activity

Research on derivatives of this compound has also indicated potential antimicrobial activities. Studies have synthesized and evaluated the antibacterial activities of various derivatives, demonstrating their effectiveness against several bacterial and fungal strains. This suggests that these compounds could serve as a basis for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Inhibitors and Antagonists

Compounds containing the sulfonamide moiety, including this compound derivatives, have been investigated for their role as inhibitors and antagonists in various biological processes. For example, studies have shown their efficacy as carbonic anhydrase inhibitors with potential applications in treating conditions such as glaucoma (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).

特性

IUPAC Name |

4-methyl-N-(2-pyrimidin-2-ylsulfanylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c1-11-3-5-12(6-4-11)20(17,18)16-9-10-19-13-14-7-2-8-15-13/h2-8,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZPHHDNJSKFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)

![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)

![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide](/img/structure/B2693917.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2693927.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2693928.png)

![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)

![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)